molecular formula C25H18 B14447385 9-[(Naphthalen-1-YL)methyl]anthracene CAS No. 79760-50-2

9-[(Naphthalen-1-YL)methyl]anthracene

Cat. No.: B14447385
CAS No.: 79760-50-2
M. Wt: 318.4 g/mol
InChI Key: SUGANAIBMAXJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(Naphthalen-1-YL)methyl]anthracene (CAS: 79760-50-2; PubChem ID: 12739276) is an anthracene derivative functionalized with a naphthalen-1-ylmethyl group at the 9-position of the anthracene core . This structural modification introduces steric bulk and alters the electronic conjugation compared to unsubstituted anthracene. The compound is a crystalline solid with applications in organic electronics and materials science, though its specific properties (e.g., photoluminescence, thermal stability) are influenced by the naphthalene substituent’s orientation and conjugation pathway.

Properties

CAS No.

79760-50-2

Molecular Formula

C25H18

Molecular Weight

318.4 g/mol

IUPAC Name

9-(naphthalen-1-ylmethyl)anthracene

InChI

InChI=1S/C25H18/c1-4-13-22-18(8-1)11-7-12-21(22)17-25-23-14-5-2-9-19(23)16-20-10-3-6-15-24(20)25/h1-16H,17H2

InChI Key

SUGANAIBMAXJJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Naphthalen-1-YL)methyl]anthracene typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and a halide. In this case, the naphthylmethyl group is introduced to the anthracene core using a naphthylmethyl boronic acid and a halogenated anthracene derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

9-[(Naphthalen-1-YL)methyl]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various functionalized anthracenes .

Scientific Research Applications

9-[(Naphthalen-1-YL)methyl]anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-[(Naphthalen-1-YL)methyl]anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it as fluorescence or phosphorescence. This property is exploited in various applications, such as OLEDs and bioimaging. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .

Comparison with Similar Compounds

1,2-ADN (9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene)

  • Structure : Two naphthalene groups directly attached to the anthracene core at positions 9 and 10 (naphthalen-1-yl and naphthalen-2-yl, respectively) .
  • Applications : Widely used as a host material in blue-fluorescent OLEDs due to its optimal energy levels (S₁ = 2.9 eV, T₁ = 1.7 eV), enabling efficient triplet-triplet annihilation (TTA) .
  • Comparison :
    • Electronic Properties : The extended π-conjugation in 1,2-ADN enhances charge transport compared to 9-[(Naphthalen-1-YL)methyl]anthracene, where the methyl linker disrupts conjugation.
    • Thermal Stability : 1,2-ADN’s higher molecular weight (430.54 g/mol vs. 334.42 g/mol for the target compound) and rigid structure improve its glass transition temperature (Tg), critical for OLED durability .

9-(Naphthalen-1-yl)anthracene (2k')

  • Structure : Naphthalen-1-yl group directly bonded to anthracene at position 9, synthesized via Birch reductive arylation using lithium and 1-fluoronaphthalene .
  • Applications : Primarily a precursor for diarylated anthracenes in organic synthesis.
  • Comparison :
    • Synthetic Accessibility : The absence of a methyl spacer simplifies synthesis (48% yield for 2k' ), whereas the methyl group in this compound may require multi-step alkylation.
    • Conjugation : Direct attachment of naphthalene in 2k' allows stronger π-π interactions than the methyl-linked derivative.

9-[3-(2-Naphthalenyl)phenyl]-anthracene (9NPAPA)

  • Structure : Anthracene substituted with a phenyl-naphthalene group at position 9, creating a branched, asymmetric structure (C₃₀H₂₀; MW: 380.48 g/mol) .
  • Applications: Potential use in optoelectronics due to extended conjugation.
  • Comparison :
    • Solubility : The phenyl-naphthalene substituent improves solubility in organic solvents compared to the methyl-linked derivative .
    • Optical Properties : Enhanced absorption/emission wavelengths due to greater conjugation, whereas the methyl spacer in this compound limits red-shifting.

Functional and Application-Based Comparisons

OLED Host Materials

Compound S₁ (eV) T₁ (eV) Molecular Weight (g/mol) Key Application
This compound N/A N/A 334.42 Under investigation
1,2-ADN 2.9 1.7 430.54 Blue-fluorescent OLEDs
2-NaAn-1-PNa N/A N/A 506.63 High-efficiency OLEDs
  • Key Insight : Asymmetric, high-molecular-weight derivatives like 2-NaAn-1-PNa exhibit superior thermal stability (Tg > 100°C) and amorphous morphology, critical for OLED longevity, whereas this compound’s lower molecular weight may limit its thermal performance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.